molecular formula C14H17Cl2NO2 B588317 Fenhexamid-d10 CAS No. 1246815-53-1

Fenhexamid-d10

Cat. No. B588317
CAS RN: 1246815-53-1
M. Wt: 312.256
InChI Key: VDLGAVXLJYLFDH-CYHVTVHMSA-N
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Description

Fenhexamid-d10 is an aromatic amide resulting from the formal condensation of the carboxy group of 1-methylcyclohexanecarboxylic acid with the amino group of 4-amino-2,3-dichlorophenol . It has a role as an EC 1.14.13.72 (methylsterol monooxygenase) inhibitor, a sterol biosynthesis inhibitor, and an antifungal agrochemical . It is a locally systemic, protectant fungicide .


Synthesis Analysis

Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . An allele of the sterol 3-ketoreductase gene of Fusarium fujikuroi (FfERG27), known to confer resistance to fenhexamid, has been used successfully with transformants of Botrytis cinerea .


Molecular Structure Analysis

The molecular formula of Fenhexamid-d10 is C14H7D10Cl2NO2 . The molecular weight is 312.26 .


Chemical Reactions Analysis

Fenhexamid inhibits the biosynthesis of sterols and belongs to the chemical family of hydroxyanilides . It inhibits spore germ tube development and hyphal growth .


Physical And Chemical Properties Analysis

Fenhexamid-d10 is a solid substance . It should be stored at 4° C . Its melting point is between 153-155° C .

Future Directions

Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . The use of fenhexamid is an inexpensive alternative for selection as compared to commonly used antibiotics like hygromycin . This suggests potential future directions in the use of Fenhexamid-d10 in similar applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fenhexamid-d10 involves the introduction of deuterium labeled atoms into the Fenhexamid molecule, which can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": ["4-chloro-2-nitroaniline", "N,N-dimethylformamide", "sodium hydride", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hexamethyldisilazane", "trimethylsilyl chloride", "N,N-dimethylacetamide", "methyl iodide", "sodium cyanoborohydride", "sodium carbonate", "water"], "Reaction": ["Step 1: Reduction of 4-chloro-2-nitroaniline with sodium borohydride in the presence of acetic acid to yield 4-chloro-2-aminophenol", "Step 2: Protection of the amino group by reaction with hexamethyldisilazane and trimethylsilyl chloride in N,N-dimethylacetamide to yield N-trimethylsilyl-4-chloro-2-aminophenol", "Step 3: Reaction of N-trimethylsilyl-4-chloro-2-aminophenol with methyl iodide in the presence of sodium hydride to yield N-trimethylsilyl-4-methylamino-2-iodophenol", "Step 4: Reduction of N-trimethylsilyl-4-methylamino-2-iodophenol with sodium cyanoborohydride in the presence of deuterium oxide to yield N-trimethylsilyl-4-methylamino-2-deuterio-phenol", "Step 5: Deprotection of the trimethylsilyl group by reaction with sodium hydroxide in water to yield 4-methylamino-2-deuterio-phenol", "Step 6: Reaction of 4-methylamino-2-deuterio-phenol with 3,5-dichloroaniline in the presence of N,N-dimethylformamide to yield Fenhexamid-d10"] }

CAS RN

1246815-53-1

Product Name

Fenhexamid-d10

Molecular Formula

C14H17Cl2NO2

Molecular Weight

312.256

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2

InChI Key

VDLGAVXLJYLFDH-CYHVTVHMSA-N

SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

synonyms

N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide;  Decree-d10;  Elevate-d10;  KBR 2738-d10;  Teldor-d10; 

Origin of Product

United States

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